molecular formula C9H7NO4S B8759342 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide CAS No. 89566-24-5

4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide

Cat. No.: B8759342
CAS No.: 89566-24-5
M. Wt: 225.22 g/mol
InChI Key: APSZXPLAWLMADT-UHFFFAOYSA-N
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Description

4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of isothiazolones, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thioamide with an oxidizing agent to form the isothiazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Thiol or amine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized as a preservative in various industrial products due to its biocidal properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide involves the interaction with cellular components, leading to the disruption of essential biological processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    Isothiazolone: A parent compound with similar structural features but lacking the phenyl and hydroxyl substituents.

    Benzisothiazolone: Contains a benzene ring fused to the isothiazolone ring, offering different chemical properties.

    Methylisothiazolone: A methyl-substituted derivative with distinct antimicrobial properties.

Uniqueness

4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

89566-24-5

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

4-hydroxy-1,1-dioxo-5-phenyl-1,2-thiazol-3-one

InChI

InChI=1S/C9H7NO4S/c11-7-8(6-4-2-1-3-5-6)15(13,14)10-9(7)12/h1-5,11H,(H,10,12)

InChI Key

APSZXPLAWLMADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NS2(=O)=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl N-benzylsulfonyloxamate (2.0 g., 0.077 mol) in dimethyl formamide (15 ml.) was added in portions potassium tert-butoxide (1.74 g., 0.016 md). After stirring overnight, the solids were removed by filtration and washed with ether. The filtrate was evaporated to dryness. The solid residue, combined with the first fraction, was dissolved in a small volume of water. The aqueous solution was made strongly acidic by the addition of concentrated hydrochloric acid. After cooling at 0° C. for one hour, there was obtained on filtration the title compound (0.51 g.) m.p. 240°-251° C. (dec.). Anal. Calc'd. for C9H7NO4S: % C, 48.00; % H, 3.13; % N, 6.22. Found: % C, 48.00; % H, 3.12; % N, 6.45. When 4-chlorobenzylsulfonamide is employed as the starting material in Example 1 in place of benzylsulfonamide, and the procedures of Steps A and B are followed, there is obtained 5-(4-chlorophenyl)-4-hydroxy-3(2H)-isothiazolone-1,1-dioxide. Similarly, when 4-methylbenzylsulfonamide is employed as the starting material in Example 1, there is obtained 4-hydroxy-5-(4-methylphenyl)-3(2H)-isothiazolone-1,1-dioxide. When 3,4-dichlorobenzylsulfonamide is employed as the starting material in Example 1, there is obtained 5-(3,4-dichlorophenyl)-4-hydroxy-3(2H)-isothiazolone-1,1-dioxide. And when 3,5-diethylbenzylsulfonamide is employed as the starting material in Example 1, there is obtained 5-(3,5-diethylphenyl)-4-hydroxy-3(2H)-isothiazolone-1,1-dioxide.
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